REACTION_SMILES
|
[CH3:25][OH:26].[Cl:1][c:2]1[cH:3][c:4]([C:9]2([CH2:15][CH2:16][CH2:17][O:18][CH:19]3[CH2:20][CH2:21][O:22][CH2:23][CH2:24]3)[CH2:10][NH:11][CH2:12][CH2:13][CH2:14]2)[cH:5][cH:6][c:7]1[Cl:8]>>[Cl:1][c:2]1[cH:3][c:4]([C:9]2([CH2:15][CH2:16][CH2:17][OH:18])[CH2:10][NH:11][CH2:12][CH2:13][CH2:14]2)[cH:5][cH:6][c:7]1[Cl:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Clc1ccc(C2(CCCOC3CCOCC3)CCCNC2)cc1Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc(C2(CCCOC3CCOCC3)CCCNC2)cc1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC1(c2ccc(Cl)c(Cl)c2)CCCNC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |